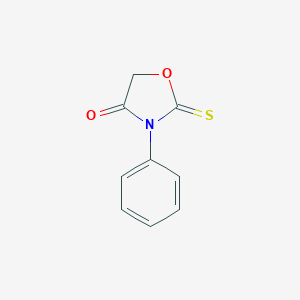
3-Phenyl-2-thioxo-oxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-thioxo-oxazolidin-4-one is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound is also known as Thio-oxazolidinone and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2-thioxo-oxazolidin-4-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting various enzymes and proteins in the body. For example, Thio-oxazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
Thio-oxazolidinone has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and prevent the formation of biofilms. Additionally, Thio-oxazolidinone has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Phenyl-2-thioxo-oxazolidin-4-one in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been extensively studied, and its properties are well understood. However, one limitation of using Thio-oxazolidinone in lab experiments is that it can be toxic at high concentrations. Therefore, researchers must exercise caution when working with this compound.
Direcciones Futuras
There are several future directions for the study of 3-Phenyl-2-thioxo-oxazolidin-4-one. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, researchers could explore the use of Thio-oxazolidinone in the development of new antimicrobial agents. Finally, studies could be conducted to investigate the potential use of this compound in the treatment of various types of cancer.
Conclusion:
In conclusion, 3-Phenyl-2-thioxo-oxazolidin-4-one is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been extensively studied for its antimicrobial, antifungal, and anti-inflammatory properties. While the mechanism of action of Thio-oxazolidinone is not fully understood, it has been shown to inhibit various enzymes and proteins in the body. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
There are several methods for synthesizing 3-Phenyl-2-thioxo-oxazolidin-4-one. One of the most common methods involves the reaction of phenyl isothiocyanate with ethyl oxalyl chloride in the presence of a base. Another method involves the reaction of phenyl isothiocyanate with ethyl chloroformate in the presence of triethylamine. Both methods result in the formation of Thio-oxazolidinone.
Aplicaciones Científicas De Investigación
3-Phenyl-2-thioxo-oxazolidin-4-one has been extensively studied for its potential therapeutic properties. This compound has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders.
Propiedades
Nombre del producto |
3-Phenyl-2-thioxo-oxazolidin-4-one |
|---|---|
Fórmula molecular |
C9H7NO2S |
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H7NO2S/c11-8-6-12-9(13)10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
NONKTMQOPBJHJE-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
SMILES canónico |
C1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B303182.png)
![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B303183.png)


![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)

![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)